Ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a sulfonyl group, a bromine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the sulfonyl group is usually achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base. The bromine atom and methoxyphenyl group are introduced through electrophilic aromatic substitution reactions using bromine and methoxybenzene derivatives, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom and methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(5-bromo-2-hydroxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom can enhance reactivity in substitution reactions, while the methoxy group can influence the compound’s solubility and binding interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)14-10-12(16)4-5-13(14)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWPYOUKYVYTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.